2-methoxy-6-[(E)-(2-{[2-(1H-pyrrol-1-yl)phenyl]carbonyl}hydrazinylidene)methyl]phenyl 4-methylbenzenesulfonate
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Overview
Description
2-METHOXY-6-({(E)-2-[2-(1H-PYRROL-1-YL)BENZOYL]HYDRAZONO}METHYL)PHENYL 4-METHYL-1-BENZENESULFONATE is a complex organic compound that features a variety of functional groups, including methoxy, pyrrole, benzoyl, hydrazone, and benzenesulfonate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-6-({(E)-2-[2-(1H-PYRROL-1-YL)BENZOYL]HYDRAZONO}METHYL)PHENYL 4-METHYL-1-BENZENESULFONATE likely involves multiple steps, including the formation of the hydrazone linkage and the introduction of the benzenesulfonate group. Typical reaction conditions may include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound would require optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may involve the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: The methoxy group could be oxidized to form a carbonyl group.
Reduction: The hydrazone linkage could be reduced to form an amine.
Substitution: The benzenesulfonate group could be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group could yield a ketone, while reduction of the hydrazone linkage could yield an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound could be investigated for its potential biological activity. The presence of the pyrrole and benzoyl groups suggests it may interact with biological targets, such as enzymes or receptors.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. Its unique structure may allow it to act as a drug candidate for various diseases, pending further research and development.
Industry
In industry, this compound could be used in the development of new materials or as a reagent in chemical processes. Its stability and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 2-METHOXY-6-({(E)-2-[2-(1H-PYRROL-1-YL)BENZOYL]HYDRAZONO}METHYL)PHENYL 4-METHYL-1-BENZENESULFONATE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other hydrazone derivatives, methoxy-substituted aromatic compounds, and benzenesulfonate esters. Examples include:
- 2-METHOXY-6-({(E)-2-[2-(1H-PYRROL-1-YL)BENZOYL]HYDRAZONO}METHYL)PHENYL 4-METHYL-1-BENZENESULFONATE
- 2-METHOXY-6-({(E)-2-[2-(1H-PYRROL-1-YL)BENZOYL]HYDRAZONO}METHYL)PHENYL 4-METHYL-1-BENZENESULFONATE
Uniqueness
The uniqueness of 2-METHOXY-6-({(E)-2-[2-(1H-PYRROL-1-YL)BENZOYL]HYDRAZONO}METHYL)PHENYL 4-METHYL-1-BENZENESULFONATE lies in its combination of functional groups, which may confer unique reactivity and biological activity. Its structure allows for multiple points of chemical modification, making it a versatile compound for various applications.
Properties
Molecular Formula |
C26H23N3O5S |
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Molecular Weight |
489.5 g/mol |
IUPAC Name |
[2-methoxy-6-[(E)-[(2-pyrrol-1-ylbenzoyl)hydrazinylidene]methyl]phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C26H23N3O5S/c1-19-12-14-21(15-13-19)35(31,32)34-25-20(8-7-11-24(25)33-2)18-27-28-26(30)22-9-3-4-10-23(22)29-16-5-6-17-29/h3-18H,1-2H3,(H,28,30)/b27-18+ |
InChI Key |
FREVHMKHQWAWBQ-OVVQPSECSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2OC)/C=N/NC(=O)C3=CC=CC=C3N4C=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2OC)C=NNC(=O)C3=CC=CC=C3N4C=CC=C4 |
Origin of Product |
United States |
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